4-(6,7-Dihydro-4H-thieno[3,2-c]thiopyran-4-carbonyl)morpholine-3-carbonitrile
Description
4-(6,7-Dihydro-4H-thieno[3,2-c]thiopyran-4-carbonyl)morpholine-3-carbonitrile is a heterocyclic compound featuring a fused thieno[3,2-c]thiopyran core linked to a morpholine ring via a carbonyl group, with a carbonitrile substituent at the 3-position of the morpholine. The thieno[3,2-c]thiopyran system consists of a sulfur-containing thiopyran fused to a thiophene ring, conferring unique electronic and steric properties.
Properties
IUPAC Name |
4-(6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-carbonyl)morpholine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c14-7-9-8-17-4-3-15(9)13(16)12-10-1-5-18-11(10)2-6-19-12/h1,5,9,12H,2-4,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSOTLWCDUTOES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(C2=C1SC=C2)C(=O)N3CCOCC3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Clopidogrel and Its Impurities
Clopidogrel, a thieno[3,2-c]pyridine derivative, shares structural similarities with the target compound. Both contain a sulfur-rich bicyclic system, but clopidogrel incorporates a pyridine ring instead of thiopyran and a chlorophenyl-methyl ester substituent. The R-enantiomer of clopidogrel and its impurities (e.g., Impurity 1, a thieno[2,3-c]pyridine derivative) highlight the sensitivity of biological activity to stereochemistry and ring substitution patterns.
Key Differences
- Core Heterocycle: Thieno[3,2-c]thiopyran (target) vs. thieno[3,2-c]pyridine (clopidogrel).
- Substituents : Morpholine-carbonitrile (target) vs. chlorophenyl-methyl ester (clopidogrel).
- Bioactivity : Clopidogrel is a prodrug with antiplatelet activity, while the target compound’s activity is unspecified in the evidence .
(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic Acid
This compound (CAS 57153-43-2) shares the thieno[3,2-c]pyran core but substitutes the morpholine-carbonyl group with a methyl and acetic acid moiety. The acetic acid group increases hydrophilicity (mp 92.5–93.5°C), contrasting with the target compound’s likely higher melting point due to stronger intermolecular interactions from the rigid morpholine and cyano groups .
6,7-Dihydro-4H-thieno[3,2-c]pyran (CAS 641993-23-9)
The parent structure lacks functional groups, emphasizing the role of the morpholine-carbonitrile in the target compound. The addition of these groups likely alters logP and solubility, making the target more suitable for pharmaceutical applications .
Thieno[2,3-b]thiophene Derivatives
Compounds such as 6-(5-(5-cyano-6-oxo-1,6-dihydropyridin-2-yl)-3-methyl-4-phenylthieno[2,3-b]thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile () feature dual thiophene rings and multiple cyano/carbonyl groups. These structural features result in high melting points (>320°C) due to extended conjugation and hydrogen bonding. The target compound’s single thieno-thiopyran core may offer reduced planarity, affecting crystallization behavior .
Morpholine-Containing Heterocycles
2-(1H-Indazol-4-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde () incorporates morpholine on a thienopyrimidine core. The aldehyde substituent in this compound contrasts with the target’s carbonitrile, suggesting divergent reactivity (e.g., aldehyde participation in nucleophilic additions vs. cyano group’s electron withdrawal) .
Cyano-Substituted Analogues
2-(Thiophene-2-yl)carbonyl-3,5-diaryl-4,6-dicyanoaniline derivatives () utilize dual cyano groups to stabilize charge transfer interactions. The target compound’s single cyano group may offer a balance between electron withdrawal and synthetic accessibility .
Data Tables
Table 1: Structural and Physicochemical Comparison
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